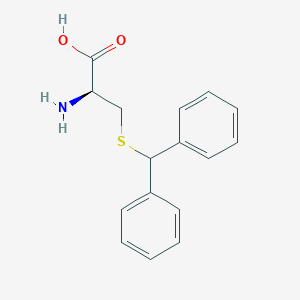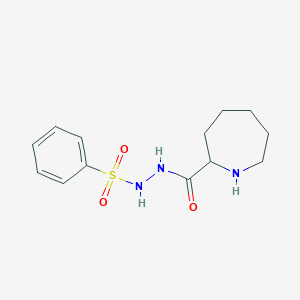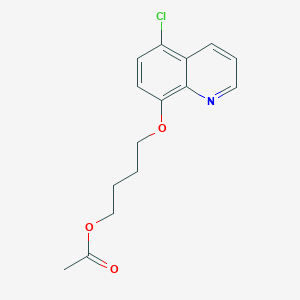![molecular formula C18H15N3O B11836115 3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine CAS No. 87034-92-2](/img/structure/B11836115.png)
3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(naphthalen-2-ylmethoxy)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a pyridine ring fused with an imidazole ring. The compound is characterized by the presence of a methyl group at the 3-position and a naphthalen-2-ylmethoxy group at the 4-position. This unique structure imparts specific chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(naphthalen-2-ylmethoxy)-3H-imidazo[4,5-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and imidazole derivatives under controlled conditions. For instance, the reaction may involve the use of a naphthalen-2-ylmethanol derivative, which undergoes etherification with a suitable pyridine precursor, followed by cyclization to form the imidazo[4,5-c]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced waste. These methods often employ catalysts and optimized reaction conditions to ensure efficient production. For example, the use of Raney nickel as a catalyst in a continuous flow setup can facilitate the methylation and cyclization steps, leading to the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(naphthalen-2-ylmethoxy)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or naphthalen-2-ylmethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-Methyl-4-(naphthalen-2-ylmethoxy)-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(naphthalen-2-ylmethoxy)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Naphthalen-2-ylmethoxy)piperidine: Shares the naphthalen-2-ylmethoxy group but differs in the core structure.
2-Methylpyridine: Contains a methyl group on the pyridine ring but lacks the imidazole fusion.
1-Methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another heterocyclic compound with a naphthalene moiety.
Uniqueness
3-Methyl-4-(naphthalen-2-ylmethoxy)-3H-imidazo[4,5-c]pyridine is unique due to its specific fusion of the pyridine and imidazole rings, along with the presence of the naphthalen-2-ylmethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
87034-92-2 |
|---|---|
Formule moléculaire |
C18H15N3O |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
3-methyl-4-(naphthalen-2-ylmethoxy)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C18H15N3O/c1-21-12-20-16-8-9-19-18(17(16)21)22-11-13-6-7-14-4-2-3-5-15(14)10-13/h2-10,12H,11H2,1H3 |
Clé InChI |
YEOAHQGEBIZLOJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C(=NC=C2)OCC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11836032.png)













